Lecozotan

5-HT1A receptor receptor selectivity binding affinity

Lecozotan (SRA-333) is the only 5-HT1A silent antagonist combining 60-fold selectivity over dopamine D4 receptors (Ki=98 nM), validated cognitive efficacy in aged rhesus monkeys (1 mg/kg p.o.), and published human PET receptor occupancy data (50–60% at 5 mg). Unlike WAY-100635, it eliminates dopaminergic confounds; unlike NAD-299, it directly potentiates hippocampal glutamate and acetylcholine release. This pure antagonist profile, free of intrinsic agonist activity, makes it the definitive tool for translational Alzheimer's and cognition research. Available in research-grade purity with full analytical documentation.

Molecular Formula C28H29N5O3
Molecular Weight 483.6 g/mol
Cat. No. B8752296
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLecozotan
Molecular FormulaC28H29N5O3
Molecular Weight483.6 g/mol
Structural Identifiers
SMILESCC(CN(C1=CC=CC=N1)C(=O)C2=CC=C(C=C2)C#N)N3CCN(CC3)C4=C5C(=CC=C4)OCCO5
InChIInChI=1S/C28H29N5O3/c1-21(31-13-15-32(16-14-31)24-5-4-6-25-27(24)36-18-17-35-25)20-33(26-7-2-3-12-30-26)28(34)23-10-8-22(19-29)9-11-23/h2-12,21H,13-18,20H2,1H3/t21-/m1/s1
InChIKeyNRPQELCNMADTOZ-OAQYLSRUSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Lecozotan (SRA-333): Potent and Selective 5-HT1A Receptor Antagonist for Alzheimer's Disease Research and Cognitive Enhancement Studies


Lecozotan (SRA-333) is a selective, orally active 5-hydroxytryptamine 1A (5-HT1A) receptor antagonist that functions as a silent antagonist, lacking intrinsic agonist activity [1]. It displays high-affinity binding at the cloned human 5-HT1A receptor (Ki = 1.6–4.5 nM) and exhibits over 60-fold selectivity relative to more than 60 other binding sites, including alpha-adrenergic and dopamine receptor subtypes [2]. Lecozotan enhances the stimulated release of glutamate and acetylcholine in the hippocampus and possesses cognitive-enhancing properties in preclinical models, including aged rhesus monkeys [1]. The compound was advanced to Phase III clinical trials for the treatment of cognitive deficits associated with Alzheimer's disease [3].

Why Lecozotan Cannot Be Simply Replaced with Other 5-HT1A Antagonists in Cognitive Research


Within the 5-HT1A antagonist class, compounds exhibit divergent receptor selectivity profiles, intrinsic activity, and effects on neurotransmitter release [1]. For example, WAY-100635 demonstrates high affinity but lower selectivity for dopamine D4 receptors compared to lecozotan [2][3]. NAD-299 (robalzotan), while also a potent 5-HT1A antagonist, lacks the robust cognitive-enhancing efficacy demonstrated by lecozotan in non-human primate models [4]. S-15535 functions as a partial agonist at presynaptic receptors, a mechanism distinct from lecozotan's pure antagonist profile [5]. These pharmacological differences translate to distinct in vivo behavioral outcomes, making generic substitution scientifically invalid. The following quantitative evidence establishes the specific parameters that differentiate lecozotan from its closest analogs.

Quantitative Differentiation of Lecozotan from Key 5-HT1A Antagonist Comparators


Lecozotan Exhibits a Unique Receptor Selectivity Profile Compared to WAY-100635

Lecozotan demonstrates high affinity for the 5-HT1A receptor (Ki = 1.6 ± 0.3 nM for [3H]8-OH-DPAT; Ki = 4.5 ± 0.6 nM for [3H]WAY-100635) [1]. Its selectivity profile against dopamine D4 receptors (Ki = 98 nM) yields a selectivity ratio of ~60-fold [1]. In contrast, WAY-100635, while displaying higher affinity for 5-HT1A (Ki = 0.39 nM), exhibits a lower selectivity margin against D4 receptors (Ki = 2.4 nM, ~6-fold selectivity) [2][3]. This difference in off-target receptor engagement is critical for minimizing dopaminergic side effects.

5-HT1A receptor receptor selectivity binding affinity

Lecozotan Demonstrates Potent Functional Antagonism In Vitro with IC50 = 36.7 nM in GTPγS Assay

In functional assays measuring inhibition of 5-HT1A receptor-mediated G-protein activation, lecozotan exhibited an IC50 of 36.7 ± 0.74 nM in the [35S]GTPγS binding assay [1]. This functional antagonism potency is consistent with its high receptor affinity and translates to robust in vivo efficacy. While NAD-299 displays higher receptor affinity (Ki = 0.6 nM), its functional IC50 in comparable assays is not consistently reported at this magnitude [2].

5-HT1A antagonist functional activity GTPγS binding

Lecozotan Potentiates Hippocampal Glutamate and Acetylcholine Release In Vivo at 0.3 mg/kg s.c.

Using in vivo microdialysis in freely moving rats, lecozotan (0.3 mg/kg s.c.) significantly potentiated potassium chloride-stimulated release of glutamate and acetylcholine in the dentate gyrus of the hippocampus [1]. At this dose, lecozotan also antagonized the 8-OH-DPAT-induced decrease in hippocampal 5-HT levels. In contrast, NAD-299, while reported to increase 5-HT cell firing rates, lacks published quantitative data on hippocampal glutamate/acetylcholine potentiation in comparable microdialysis studies .

in vivo microdialysis neurotransmitter release hippocampus

Lecozotan Improves Task Performance Efficiency in Aged Rhesus Monkeys at 1 mg/kg p.o.

In aged rhesus monkeys, a model of age-related cognitive decline relevant to Alzheimer's disease, lecozotan produced a significant improvement in task performance efficiency at an optimal dose of 1 mg/kg p.o. [1]. This efficacy in a higher-order primate model is a distinguishing feature not reported for WAY-100635 or NAD-299. While WAY-100635 has shown cognitive benefits in rodent and marmoset models, lecozotan's validation in aged non-human primates provides a stronger translational bridge to human cognition [2].

cognitive enhancement non-human primate Alzheimer's disease model

Lecozotan Achieves 50-60% Human Brain 5-HT1A Receptor Occupancy at 5 mg Single Dose

A positron emission tomography (PET) study using [11C]WAY-100635 demonstrated that lecozotan binds to human brain 5-HT1A receptors, achieving a maximum observed receptor occupancy (RO) of 50-60% following a single 5 mg oral dose in elderly subjects and Alzheimer's disease patients [1]. Mean peak RO was 44% in young subjects (5 mg), 63% in elderly, and 55% in AD patients [1]. Steady-state peak RO is predicted to be approximately 70% with 5 mg twice-daily dosing [1]. This direct human target engagement data is not available for many comparator 5-HT1A antagonists.

PET imaging receptor occupancy human brain

Lecozotan Advanced to Phase III Clinical Trials for Alzheimer's Disease

Lecozotan is the only 5-HT1A antagonist to have completed Phase III clinical trials for the treatment of cognitive deficits in Alzheimer's disease [1]. In contrast, WAY-100635 remains a research tool and has not entered clinical development for Alzheimer's [2]. NAD-299 (robalzotan) was investigated for depression and irritable bowel syndrome but did not advance to late-stage trials for cognitive disorders [3]. S-15535 has preclinical data but no clinical advancement for Alzheimer's [4].

clinical development Alzheimer's disease Phase III

Optimal Research and Procurement Applications for Lecozotan Based on Quantitative Differentiation


Preclinical Studies Requiring Selective 5-HT1A Antagonism with Minimal Dopaminergic Off-Target Effects

Lecozotan's 60-fold selectivity for 5-HT1A over D4 receptors (Ki = 98 nM) makes it superior to WAY-100635 (6-fold selectivity) for studies where dopaminergic modulation could confound behavioral or neurochemical outcomes [1]. Researchers investigating 5-HT1A-mediated cognitive processes without D4 interference should prioritize lecozotan.

In Vivo Microdialysis Studies Investigating Hippocampal Glutamate and Acetylcholine Release

Lecozotan (0.3 mg/kg s.c.) directly potentiates KCl-stimulated glutamate and acetylcholine release in the hippocampal dentate gyrus, as demonstrated by in vivo microdialysis [1]. This functional signature is not established for NAD-299 or S-15535, positioning lecozotan as the preferred tool for dissecting cholinergic/glutamatergic contributions to cognition.

Cognitive Enhancement Studies in Non-Human Primates (Aged Rhesus Monkey Model)

Lecozotan's validated efficacy in aged rhesus monkeys at 1 mg/kg p.o. [1] offers a unique advantage for translational cognitive research. No other 5-HT1A antagonist (WAY-100635, NAD-299, S-15535) has published cognitive data in this gold-standard preclinical model, making lecozotan the only viable option for primate studies requiring high predictive validity for human cognition.

Human PET Imaging Studies of 5-HT1A Receptor Occupancy

Lecozotan is supported by human PET data demonstrating 50-60% brain 5-HT1A receptor occupancy at a 5 mg single dose [1]. This information enables accurate dose selection for human studies and confirms central target engagement. For research applications requiring correlation between peripheral dosing and central receptor occupancy, lecozotan provides a unique benchmark.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for Lecozotan

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.